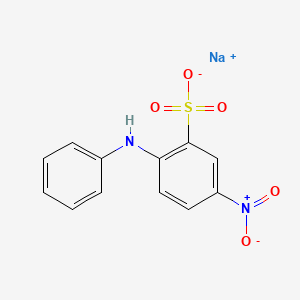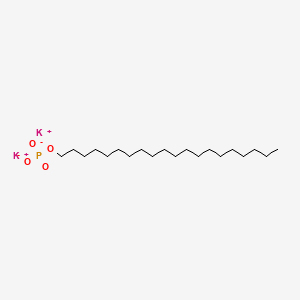
1-Eicosanol, phosphate, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Eicosanol, phosphate, potassium salt: is a chemical compound with the molecular formula C20H41K2O4P . It is a potassium salt of 1-eicosanol phosphate, where 1-eicosanol is a long-chain fatty alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-eicosanol, phosphate, potassium salt typically involves the phosphorylation of 1-eicosanol. The reaction can be carried out using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The resulting 1-eicosanol phosphate is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
化学反応の分析
Types of Reactions
1-Eicosanol, phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
1-Eicosanol, phosphate, potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
作用機序
The mechanism of action of 1-eicosanol, phosphate, potassium salt involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 1-Octadecanol, phosphate, potassium salt
- 1-Hexadecanol, phosphate, potassium salt
- 1-Dodecanol, phosphate, potassium salt
Comparison
Compared to similar compounds, 1-eicosanol, phosphate, potassium salt has a longer carbon chain, which can influence its physical and chemical properties. This longer chain length may result in higher melting and boiling points, as well as different solubility characteristics. These unique properties make it suitable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
96119-30-1 |
|---|---|
分子式 |
C20H41K2O4P |
分子量 |
454.7 g/mol |
IUPAC名 |
dipotassium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChIキー |
LFOUDNFTOJPNRA-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


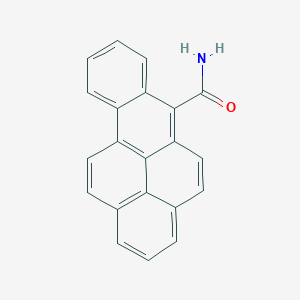
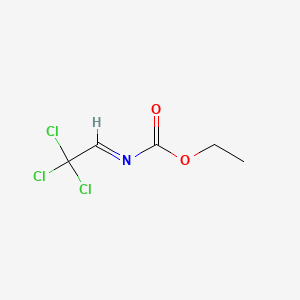

![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)



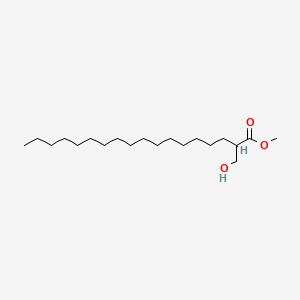
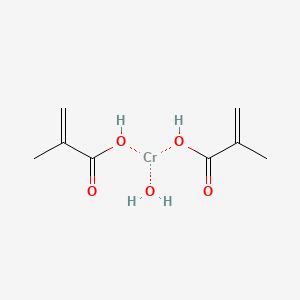
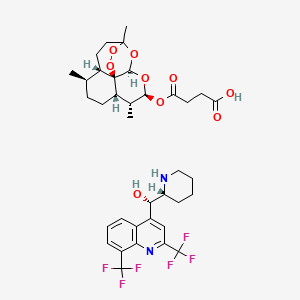
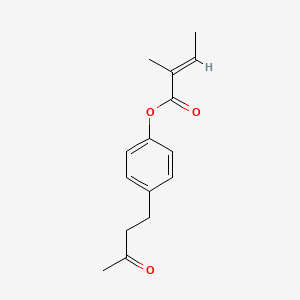
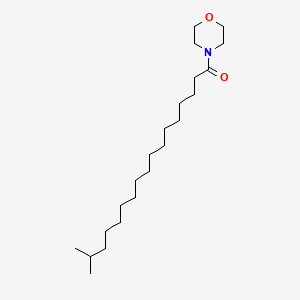
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
